

Aclatonium Napadisilate: An In-Depth Analysis of its Gastrointestinal Mechanism of Action

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Compound of Interest

Compound Name: Aclatonium

Cat. No.: B1200046

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Core Summary

Aclatonium Napadisilate is a cholinergic agonist that exerts its effects in the gastrointestinal (GI) tract primarily through the activation of muscarinic acetylcholine receptors (mAChRs). Its mechanism of action involves the stimulation of both GI motility and pancreatic exocrine secretion. By targeting M3 muscarinic receptors on smooth muscle cells and pancreatic acinar cells, **Aclatonium** Napadisilate triggers a cascade of intracellular signaling events, leading to increased muscle contraction and enzyme secretion. While it demonstrates a broad agonistic activity on muscarinic receptors, its potency in eliciting certain physiological responses is comparatively lower than other cholinergic agents like carbamylcholine.

Quantitative Data Summary

Limited publicly available data exists regarding the specific binding affinities (K_i values) of **Aclatonium** Napadisilate for individual muscarinic receptor subtypes (M1, M2, and M3) in the gastrointestinal tract. However, functional assays provide comparative potency data.

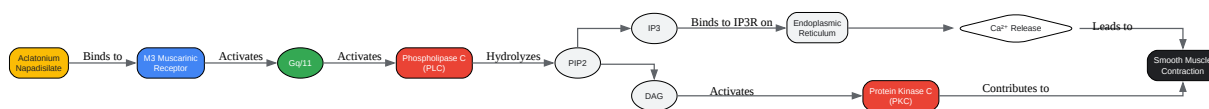
Parameter	Agonist	Value	Tissue/Cell Type	Reference
Amylase Release	Aclatonium Napadisilate	~20-30 times less potent than Carbamylcholine	Isolated Rat Pancreatic Acini	[1][2]
Ca2+ Efflux Stimulation	Aclatonium Napadisilate	~20-30 times less potent than Carbamylcholine	Isolated Rat Pancreatic Acini	[2]
[N-methyl-3H]scopolamine Binding Inhibition	Aclatonium Napadisilate	Potency nearly the same as Carbamylcholine	Isolated Rat Pancreatic Acini	[2]
Pancreatic Exocrine Secretion Stimulation	Aclatonium Napadisilate	Appreciable increase at 1.0 μ M	Isolated Perfused Rat Pancreas	[1]
Intestinal Motility	Aclatonium Napadisilate	50 mg administered from intestinal fistula increased motility in postoperative enteroplegia	Human Clinical Study	[3]

Signaling Pathways

Aclatonium Napadisilate's mechanism of action in the GI tract is primarily mediated through the activation of M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins.

M3 Receptor Signaling in GI Smooth Muscle Cells

Upon binding of **Aclatonium** Napadisilate to M3 receptors on gastrointestinal smooth muscle cells, the following signaling cascade is initiated:

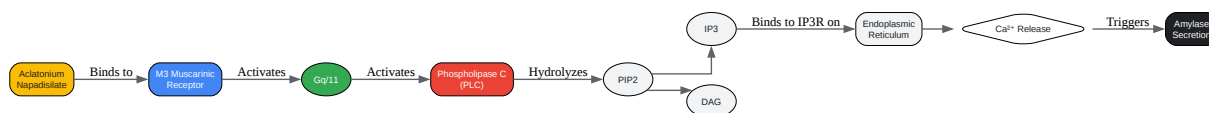


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M3 Receptor Signaling in Smooth Muscle

M3 Receptor Signaling in Pancreatic Acinar Cells

In pancreatic acinar cells, the signaling pathway is similar, culminating in the secretion of digestive enzymes like amylase.



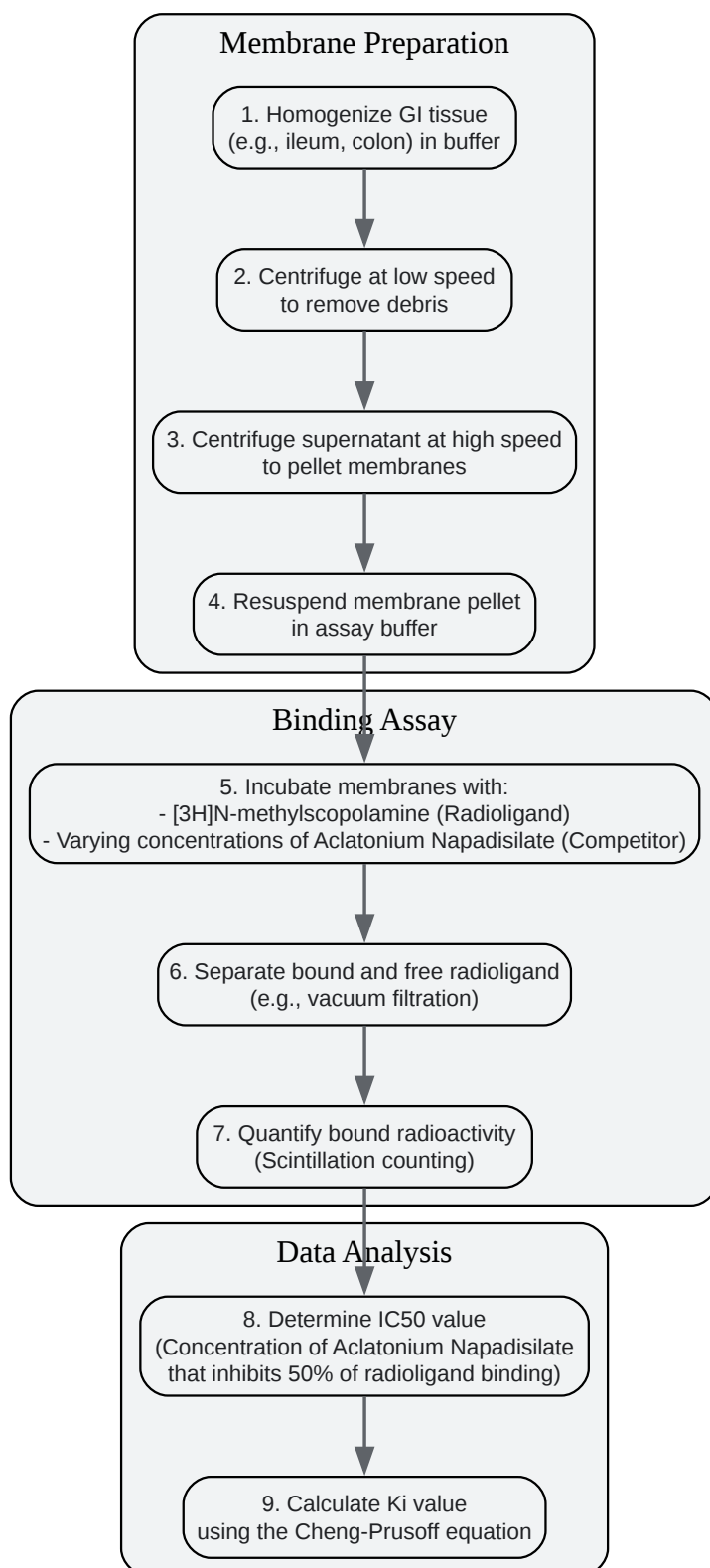
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M3 Receptor Signaling in Pancreatic Acinar Cells

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of **Aclatonium** Napadisilate to muscarinic receptors. Specific conditions for **Aclatonium** Napadisilate are not detailed in the available literature.

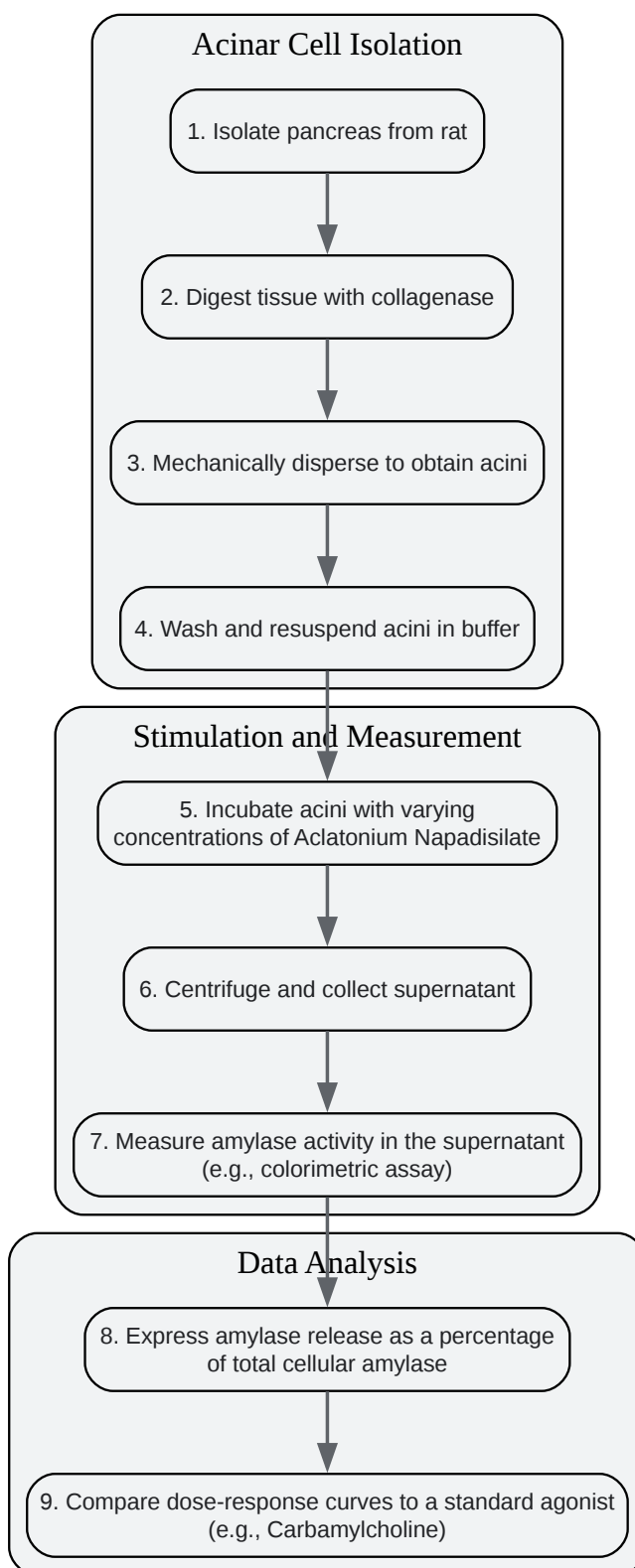


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Radioligand Binding Assay Workflow

Isolated Pancreatic Acini Secretion Assay

This protocol is based on studies investigating the effect of **Aclatonium** Napadisilate on pancreatic enzyme secretion.^{[1][2]}

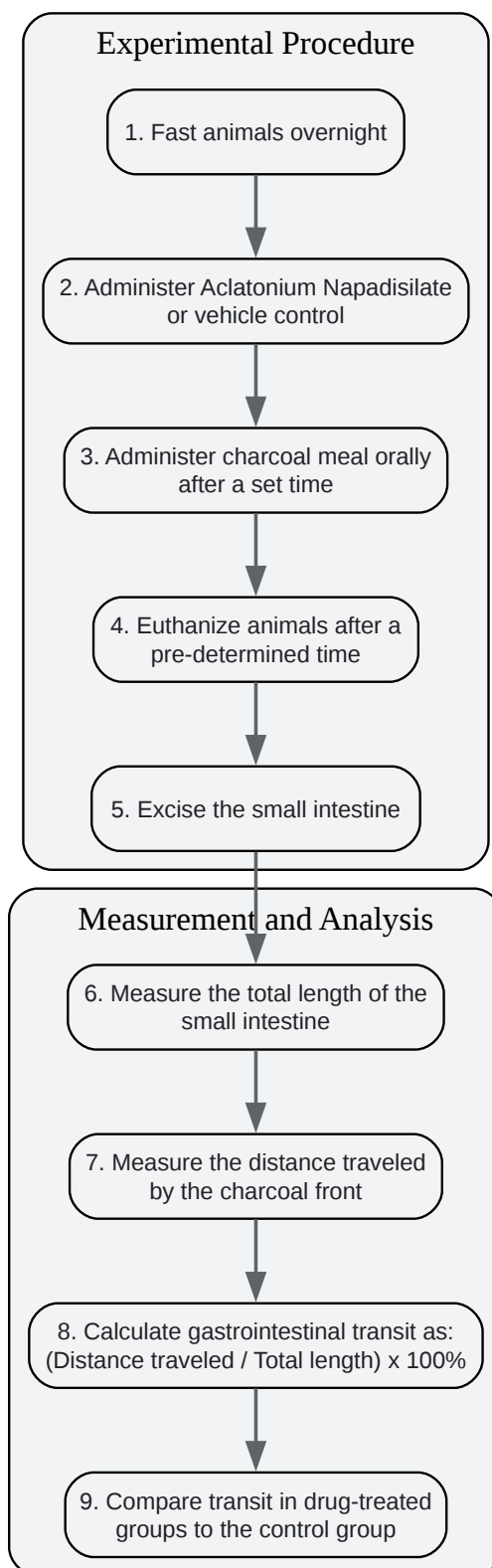


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Pancreatic Acini Secretion Assay Workflow

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This is a standard preclinical method to assess gastrointestinal transit. Specific parameters for **Aclatonium** Napadisilate studies are not available.



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Charcoal Meal Motility Assay Workflow

Conclusion

Aclatonium Napadisilate functions as a muscarinic agonist in the gastrointestinal tract, stimulating smooth muscle contraction and pancreatic secretion primarily through the M3 receptor-Gq/11-PLC-IP3/DAG pathway. While it demonstrates efficacy in promoting GI function, its potency for certain actions is lower than that of other cholinergic agonists. Further research is required to fully elucidate its binding affinities for different muscarinic receptor subtypes and to establish detailed, standardized protocols for its preclinical and clinical evaluation. This information will be crucial for optimizing its therapeutic use and for the development of novel, more selective prokinetic and secretagogue agents.

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References

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